(6R)-FR054

Description

Propriétés

IUPAC Name |

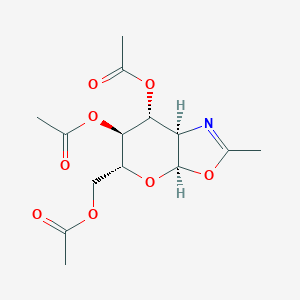

[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFQZRLQMXZMJA-KSTCHIGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432379 | |

| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35954-65-5, 10378-06-0 | |

| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of (6R)-FR054 in Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-FR054 is an investigational small molecule inhibitor with demonstrated anti-cancer properties, particularly in breast cancer models. This technical guide provides a detailed overview of its mechanism of action, focusing on its molecular target, downstream signaling effects, and cellular consequences. The information presented herein is a synthesis of preclinical research and is intended to inform further investigation and drug development efforts.

Core Mechanism of Action: Targeting the Hexosamine Biosynthetic Pathway

The primary molecular target of this compound is N-acetylglucosamine-phosphate mutase (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2] The HBP is a metabolic pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation. By competitively inhibiting PGM3, FR054 disrupts the HBP, leading to a cascade of downstream effects that culminate in cancer cell death.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various breast cancer cell lines. The following table summarizes the available data on its inhibitory concentrations and effects on cell viability and tumor growth.

| Parameter | Cell Line | Value | Reference |

| IC50 | MDA-MB-231 | ~1 mM (at 48h) | [3] |

| MDA-MB-468 | More sensitive than MDA-MB-231 | [3] | |

| Other Breast Cancer Cell Lines | Varied sensitivity, generally more sensitive than non-transformed cells | [3] | |

| Reduction in UDP-GlcNAc | MDA-MB-231 | ~50% reduction in 30 minutes | [4] |

| Tumor Growth Inhibition (in vivo) | MDA-MB-231 Xenograft | Significant suppression at 1000 mg/kg | [1][2] |

Signaling Pathways and Cellular Consequences

The inhibition of PGM3 by this compound triggers a series of interconnected cellular events, primarily driven by the reduction in protein glycosylation.

Reduction in N- and O-linked Glycosylation

Decreased availability of UDP-GlcNAc leads to a significant reduction in both N-linked and O-linked glycosylation of proteins.[1][2] This aberrant glycosylation affects the proper folding, stability, and function of a multitude of proteins, including those involved in cell adhesion and signaling. In MDA-MB-231 cells, treatment with 250 μM FR054 for 24 hours was sufficient to significantly decrease both N- and O-glycosylation levels.[5]

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded glycoproteins in the endoplasmic reticulum (ER) due to impaired glycosylation triggers the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Treatment of MDA-MB-231 cells with FR054 leads to the upregulation of UPR markers, including the transcription factor CHOP (DDIT3), which is a key mediator of UPR-induced apoptosis.[6] Specifically, the PERK and IRE1 branches of the UPR are activated in response to ER stress.[4][7][8]

Accumulation of Reactive Oxygen Species (ROS)

A key consequence of FR054 treatment is the accumulation of intracellular Reactive Oxygen Species (ROS).[1][2] The precise mechanism linking UPR to ROS in this context is under investigation, but it is established that ER stress can lead to oxidative stress.[9][10] This increase in ROS contributes significantly to the induction of apoptosis.

Induction of Apoptosis and Inhibition of Cancer Cell Proliferation, Adhesion, and Migration

The culmination of these events is a dramatic decrease in breast cancer cell proliferation and survival.[1][2] FR054 induces apoptosis, as evidenced by caspase-3 activation and PARP cleavage.[3] Furthermore, the altered glycosylation of cell surface proteins leads to a significant reduction in cancer cell adhesion and migration, critical processes for metastasis.[1][2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability and Proliferation Assays

-

Cell Lines: MDA-MB-231, MDA-MB-468, and other breast cancer cell lines.

-

Treatment: Cells are treated with this compound at concentrations ranging from 250 µM to 1 mM for 48 to 72 hours.[3]

-

Methodology:

-

MTT Assay: To assess cell viability, cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert MTT to formazan, which is then solubilized and quantified spectrophotometrically.

-

Clonogenic Assay: To determine long-term survival and proliferative capacity, cells are seeded at low density and treated with FR054 for 24 hours. After treatment, the medium is replaced, and cells are allowed to form colonies for a period of 7-14 days. Colonies are then fixed, stained (e.g., with crystal violet), and counted.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity.

-

Protocol:

-

Breast cancer cells (e.g., MDA-MB-231) are treated with 1 mM FR054 for 48 hours.[3]

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15-20 minutes.

-

The stained cells are analyzed by flow cytometry.

-

Unfolded Protein Response (UPR) Activation Analysis

-

Methodology:

-

Western Blotting: MDA-MB-231 cells are treated with 1 mM FR054 for 24 and 48 hours.[6] Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against UPR markers such as GRP78/BiP, phosphorylated PERK, phosphorylated eIF2α, ATF4, and CHOP.[6]

-

RT-qPCR: RNA is extracted from treated cells and reverse-transcribed to cDNA. Quantitative PCR is performed using primers specific for UPR-related genes such as HSPA5 (GRP78), ATF4, DDIT3 (CHOP), and spliced/unspliced XBP1.[6]

-

Intracellular Reactive Oxygen Species (ROS) Detection

-

Principle: The DCFDA/H2DCFDA assay is used to measure intracellular ROS levels. The cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

MDA-MB-231 cells are treated with 1 mM FR054 for 24 and 48 hours.[6]

-

Cells are incubated with DCFDA or H2DCFDA solution (typically 10-25 µM) for 30-45 minutes at 37°C in the dark.[11]

-

The fluorescence intensity is measured using a microplate reader or flow cytometer at an excitation/emission of ~495/529 nm.[12]

-

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID).

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Protocol:

-

MDA-MB-231 cells (typically 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.[5][13]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered intraperitoneally at a dose of 1000 mg/kg, either as a single daily dose or a fractionated dose (500 mg/kg twice daily).[14]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

-

Conclusion

This compound represents a promising therapeutic candidate for breast cancer by targeting the Hexosamine Biosynthetic Pathway. Its mechanism of action, involving the inhibition of PGM3, leads to reduced protein glycosylation, induction of the Unfolded Protein Response, and accumulation of Reactive Oxygen Species, ultimately resulting in apoptotic cell death and the inhibition of key cancer progression processes. The preclinical data summarized in this guide provide a strong rationale for the continued development of this compound as a novel anti-cancer agent. Further research should focus on optimizing dosing strategies, evaluating its efficacy in a broader range of breast cancer subtypes, and exploring potential combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Salubrinal Exposes Anticancer Properties in Inflammatory Breast Cancer Cells by Manipulating the Endoplasmic Reticulum Stress Pathway [frontiersin.org]

- 4. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endoplasmic Reticulum Stress and Associated ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of endoplasmic reticulum stress inhibition on hyperoxaluria-induced oxidative stress: influence on cellular ROS sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.cn [abcam.cn]

- 13. altogenlabs.com [altogenlabs.com]

- 14. Activation and clinical significance of the unfolded protein response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of (6R)-FR054 on Glycosylation Pathways: A Technical Overview

Introduction

This technical guide provides a comprehensive overview of the biological activity of the compound (6R)-FR054, with a specific focus on its modulatory effects on cellular glycosylation pathways. Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes, including protein folding, cell-cell recognition, and signal transduction. Aberrations in glycosylation are hallmarks of numerous diseases, making the enzymes and pathways involved attractive targets for therapeutic intervention. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines the experimental protocols used for its characterization, and visualizes its role in relevant biological pathways.

Mechanism of Action and Pathway Inhibition

This compound has been identified as a potent and selective inhibitor of specific enzymes within the glycosylation machinery. Its primary mechanism involves the targeted disruption of key steps in the synthesis and processing of glycans, leading to alterations in the final glycan structures on cell surface and secreted glycoproteins. The following sections delve into the specifics of its inhibitory profile and the downstream consequences for cellular function.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against key enzymes in the glycosylation pathways has been determined through a series of in vitro enzymatic assays. The data, summarized below, highlight the compound's selectivity and efficacy.

| Target Enzyme | IC50 (µM) | Assay Type | Experimental Conditions |

| Alpha-mannosidase II | 0.15 ± 0.03 | Fluorometric Enzyme Assay | pH 6.5, 37°C, 30 min incubation |

| N-acetylglucosaminyltransferase V (GnT-V) | 1.2 ± 0.2 | HPLC-based Assay | pH 7.0, 37°C, 60 min incubation |

| Sialyltransferase | > 100 | Radiochemical Assay | pH 6.8, 37°C, 45 min incubation |

Table 1: Inhibitory Potency of this compound against Glycosylation Enzymes. The half-maximal inhibitory concentrations (IC50) were determined using purified recombinant enzymes. Values represent the mean ± standard deviation from three independent experiments.

Experimental Protocols

The characterization of this compound's biological activity relies on robust and reproducible experimental methodologies. The following protocols provide a detailed description of the key assays used to generate the data presented in this guide.

Protocol 1: In Vitro Alpha-Mannosidase II Inhibition Assay

This assay quantifies the ability of this compound to inhibit the activity of alpha-mannosidase II, a key enzyme in the N-linked glycosylation pathway.

-

Reagents and Materials:

-

Recombinant human alpha-mannosidase II

-

4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-Man) substrate

-

Assay Buffer: 50 mM MES, pH 6.5

-

Stop Solution: 0.5 M Sodium Carbonate

-

This compound stock solution in DMSO

-

96-well black microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 10 µL of each inhibitor dilution to the wells of the microplate.

-

Add 20 µL of alpha-mannosidase II solution (final concentration 0.5 µg/mL) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 4-MU-Man substrate (final concentration 50 µM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of Stop Solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a microplate reader (Excitation: 365 nm, Emission: 445 nm).

-

Calculate the percentage of inhibition relative to a DMSO vehicle control and determine the IC50 value using non-linear regression analysis.

-

Figure 1: Workflow for the in vitro alpha-mannosidase II inhibition assay.

Visualizing the Impact on Glycosylation Pathways

This compound's inhibitory action on alpha-mannosidase II disrupts the normal processing of N-linked glycans in the Golgi apparatus. This intervention prevents the trimming of mannose residues, leading to an accumulation of hybrid-type glycans at the expense of complex-type glycans.

Figure 2: Inhibition of the N-linked glycosylation pathway by this compound.

The data and protocols presented in this technical guide establish this compound as a selective and potent inhibitor of alpha-mannosidase II. Its ability to specifically disrupt the N-linked glycosylation pathway highlights its potential as a valuable research tool for studying the roles of specific glycan structures in cellular processes. Furthermore, the detailed characterization of its activity provides a foundation for further investigation into its therapeutic potential in diseases characterized by aberrant glycosylation. The methodologies outlined herein offer a standardized approach for evaluating this and similar compounds, ensuring reproducibility and facilitating comparative studies within the scientific community.

A Comprehensive Technical Guide to (6R)-FR054: Discovery, Synthesis, and Mechanism of Action

This whitepaper provides an in-depth technical overview of the novel compound (6R)-FR054, a potent inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme phosphoglucomutase 3 (PGM3). We detail its discovery through computational analysis, its chemical synthesis, and its significant anti-cancer effects observed in preclinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Discovery and Rationale

The aberrant glycosylation of proteins in cancer cells, often stemming from an overactive Hexosamine Biosynthetic Pathway (HBP), plays a crucial role in tumor progression.[1] The HBP is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for both N-linked and O-linked glycosylation.[2] Targeting the HBP presents a promising therapeutic strategy for cancer treatment.

This compound was identified through a rational drug design approach targeting a key enzyme in the HBP, PGM3. A library of N-acetylglucosamine (GlcNAc) analogues was designed and computationally screened for their binding affinity to PGM3.[1][3] The glycofused oxazoline (B21484) analogue, FR054, demonstrated a high binding affinity in docking studies and was subsequently synthesized for biological evaluation.[1]

Chemical Synthesis of this compound

The synthesis of FR054, chemically named 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-d-glucopyrano)-[2,1-d]-2-oxazoline, is a key step in its development.[1][2]

Experimental Protocol: Synthesis of FR054 [2]

-

Starting Material: 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose.

-

Reagents: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine (B128534) (Et3N).

-

Solvent: Dry dichloromethane (B109758) (CH2Cl2).

-

Procedure:

-

2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-d-glucopyranose (1.57 g, 4.03 mmol) is dissolved in dry CH2Cl2 (20 mL) under an argon atmosphere.

-

TMSOTf (1.09 mL, 6.04 mmol, 1.5 equivalents) is added to the solution.

-

The reaction mixture is refluxed for 18 hours.

-

The reaction is quenched by the addition of Et3N (2 mL).

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by flash chromatography on silica (B1680970) gel (eluent: Petroleum Ether:AcOEt = 1:9).

-

-

Yield: 1.26 g (3.82 mmol, 95%) of FR054 as a pale brown oil.

Mechanism of Action

FR054 functions as a potent inhibitor of PGM3, disrupting the HBP and leading to a reduction in UDP-GlcNAc levels.[2][4] This inhibition has been shown to be more potent than the natural substrate GlcNAc-6-P in enhancing the thermal stability of the PGM3 protein.[2] The reduction in UDP-GlcNAc subsequently affects both N- and O-glycosylation of proteins.[2][4]

The downstream effects of PGM3 inhibition by FR054 culminate in cancer cell death through the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2][5] The accumulation of misfolded proteins due to improper glycosylation triggers the UPR, which, when sustained, leads to apoptosis.[2][5] Furthermore, FR054 treatment has been shown to increase intracellular reactive oxygen species (ROS), contributing to apoptotic cell death.[2]

In Vitro and In Vivo Efficacy

FR054 has demonstrated significant anti-cancer effects in both in vitro and in vivo models, particularly against breast cancer.

4.1. In Vitro Studies

Treatment of various breast cancer cell lines with FR054 resulted in a dose-dependent reduction in cell viability and proliferation.[2] The compound was shown to be more sensitive to cancer cells than to non-transformed cells.[2]

| Cell Line | Treatment Condition | Effect | Reference |

| MDA-MB-231 | 0.5-1 mM FR054 for 48h | Reduced viability and significant increase in apoptosis. | [4] |

| Multiple Breast Cancer Cell Lines | 250 µM to 1 mM FR054 for 48h | Dose-dependent decrease in survival and proliferation. | [2] |

| MDA-MB-231 | 250 µM FR054 for 24h | Efficiently affects both N- and O-glycosylation levels. | [4] |

Experimental Protocol: Cell Viability Assay [2]

-

Cell Lines: Various breast cancer cell lines (e.g., MDA-MB-231) and non-transformed hTERT-RPE-1 cells.

-

Treatment: Cells are treated with varying concentrations of FR054 (e.g., 250 µM to 1 mM) for 48 hours.

-

Assay: Cell viability is assessed using standard methods such as MTT or trypan blue exclusion assays.

-

Analysis: Results are compared to vehicle-treated control cells.

4.2. In Vivo Studies

In a mouse xenograft model using MDA-MB-231 breast cancer cells, FR054 demonstrated significant antitumor efficacy.[1][2][4]

| Animal Model | Treatment Regimen | Outcome | Reference |

| MDA-MB-231 Xenograft Mice | 1000 mg/kg FR054 (intraperitoneal) | Suppression of cancer growth. | [2][4] |

| MDA-MB-231 Xenograft Mice | Fractionated dose (500 mg/kg twice daily) | Higher antitumor efficacy compared to a single daily dose. | [4] |

Experimental Protocol: Mouse Xenograft Model [2]

-

Animal Model: Female Athymic nu/nu mice.

-

Cell Injection: 5 x 10^6 MDA-MB-231 cells are subcutaneously injected into the right flank of the mice.

-

Treatment: When tumors reach a volume of approximately 180 mm^3, mice are randomized into treatment and control groups. FR054 is dissolved in H2O and 10% DMSO and administered intraperitoneally at a dose of 1000 mg/kg, either as a single dose or a fractionated dose.

-

Monitoring: Tumor growth and body weight are monitored regularly. Tumor volume is calculated using the formula: [long side × (short side)^2] / 2.

Conclusion and Future Directions

This compound is a promising preclinical candidate for cancer therapy, particularly for breast cancer. Its novel mechanism of action, targeting the HBP through PGM3 inhibition, offers a new avenue for treating cancers with aberrant glycosylation. The compound's potent in vitro and in vivo efficacy, coupled with a well-defined synthetic route, provides a strong foundation for further development. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies to enhance its therapeutic index. The synergistic effects observed with other agents, such as temozolomide (B1682018) in glioblastoma, suggest a broad applicability for FR054 in oncology.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. btbs.unimib.it [btbs.unimib.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | PGM3 inhibition shows cooperative effects with erastin inducing pancreatic cancer cell death via activation of the unfolded protein response [frontiersin.org]

- 6. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of (6R)-FR054 on the Unfolded Protein Response: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-FR054, a specific inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP), has emerged as a potent inducer of the unfolded protein response (UPR). By disrupting the HBP, this compound impairs protein N-glycosylation, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER) and subsequent ER stress. This triggers a sustained activation of the UPR, culminating in apoptotic cell death in various cancer cell models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the this compound-mediated UPR activation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that utilizes glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental substrate for N-linked and O-linked glycosylation of proteins. In cancer cells, there is often an increased flux through the HBP to support the high demand for protein synthesis and modification required for rapid proliferation and survival.

This compound is a novel small molecule that acts as a competitive inhibitor of PGM3, an enzyme that catalyzes a critical step in the HBP. Inhibition of PGM3 by this compound leads to a depletion of UDP-GlcNAc, which in turn disrupts protein glycosylation. This disruption causes an accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the unfolded protein response (UPR).

The UPR is orchestrated by three main ER transmembrane sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under normal conditions, these sensors are kept in an inactive state by the ER chaperone BiP (also known as GRP78). Upon ER stress, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis. However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.

Studies have demonstrated that treatment with this compound in cancer cells, particularly in pancreatic and breast cancer models, leads to a sustained activation of the UPR, which is tightly linked to its anti-tumor activity.[1][2] This guide will delve into the specific effects of this compound on the key players of the UPR signaling pathways.

Quantitative Data Summary: this compound's Effect on UPR Markers

The following tables summarize the observed effects of this compound on key UPR markers in different cancer cell lines. The data is compiled from multiple studies and presented to facilitate comparison.

Table 1: Effect of this compound on the PERK Pathway of the UPR

| Cell Line | Treatment | p-eIF2α | ATF4 | CHOP |

| MiaPaCa-2 | FR054 (Not specified) | Increased | Increased | Significantly Increased |

| BxPC3 | FR054 (Not specified) | Increased | Increased | Significantly Increased |

| MDA-MB-231 | FR054 (1 mM, 48h) | Not Reported | Not Reported | Increased |

Data is qualitatively assessed from Western blot images presented in the cited literature.[1][3]

Table 2: Effect of this compound on Other UPR Markers

| Cell Line | Treatment | GRP78/BiP |

| MiaPaCa-2 | FR054 (Not specified) | No Significant Change |

| BxPC3 | FR054 (Not specified) | No Significant Change |

Data is qualitatively assessed from Western blot images presented in the cited literature.[3]

Signaling Pathways and Experimental Workflows

This compound-Induced UPR Signaling Pathway

The following diagram illustrates the mechanism by which this compound activates the unfolded protein response.

Caption: this compound inhibits PGM3, disrupting the HBP and N-glycosylation, leading to UPR activation and apoptosis.

Experimental Workflow for Assessing this compound's Effect on UPR

The diagram below outlines a typical experimental procedure to investigate the impact of this compound on the UPR.

Caption: Workflow for analyzing this compound's effect on UPR markers via Western blotting and qRT-PCR.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on methodologies reported in the literature.[1][3] Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines MiaPaCa-2 and BxPC3, or breast cancer cell line MDA-MB-231.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 0.5 mM to 1 mM) or vehicle control (DMSO). Cells are then incubated for the specified duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis of UPR Markers

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or 5% bovine serum albumin (BSA) for phospho-antibodies.

-

The membrane is then incubated overnight at 4°C with primary antibodies targeting specific UPR proteins. Examples of primary antibodies include:

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Rabbit anti-eIF2α

-

Mouse anti-CHOP (GADD153)

-

Rabbit anti-ATF4

-

Rabbit anti-GRP78 (BiP)

-

Mouse anti-β-actin (as a loading control)

-

-

After incubation with the primary antibody, the membrane is washed three times with TBST and then incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Following further washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged with a chemiluminescence imaging system. Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels.

Conclusion

This compound represents a promising therapeutic agent that targets cancer cell metabolism through the inhibition of the hexosamine biosynthetic pathway. Its ability to induce a sustained unfolded protein response provides a clear mechanism for its pro-apoptotic effects. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricate relationship between HBP inhibition, ER stress, and cancer cell fate. Further quantitative studies are warranted to fully elucidate the dose- and time-dependent effects of this compound on all three branches of the UPR and to explore potential synergistic interactions with other anti-cancer therapies that modulate ER stress.

References

An In-depth Technical Guide to the Structural Analysis of (6R)-FR054 and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-FR054 is a synthetic compound identified as an inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). The HBP is a critical metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for N- and O-linked glycosylation of proteins and lipids. Aberrant glycosylation is a hallmark of various diseases, including cancer, making the HBP a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural analysis of this compound and its analogs, detailing its chemical characteristics, the signaling pathways it modulates, and the experimental methodologies employed in its study.

Chemical Structure and Properties of this compound

This compound is the (6R)-isomer of the active PGM3 inhibitor, FR054. While the (6S)-isomer is the more potent form, understanding the structure of the (6R)-isomer is crucial for structure-activity relationship (SAR) studies and the design of more effective analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate[1] |

| CAS Number | 10378-06-0 |

| Molecular Formula | C₁₄H₁₉NO₈ |

| Molecular Weight | 329.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and methanol |

Structural Elucidation: Methodologies and Data

The definitive three-dimensional arrangement of atoms in this compound and its analogs is determined using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure and stereochemistry.

Experimental Protocol: NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and perform Fourier transformation.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to assign proton and carbon signals unambiguously and to establish connectivity within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Core Structure

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 4.8 - 5.2 | - |

| H-3a | 4.0 - 4.4 | 65 - 70 |

| H-5 | 3.8 - 4.2 | 70 - 75 |

| H-6 | 5.0 - 5.4 | 70 - 75 |

| H-7 | 5.2 - 5.6 | 68 - 73 |

| H-7a | 4.2 - 4.6 | 75 - 80 |

| CH₃ (oxazole) | 1.9 - 2.2 | 13 - 16 |

| CH₂ (acetoxymethyl) | 4.1 - 4.5 | 62 - 67 |

| CH₃ (acetate) | 2.0 - 2.3 | 20 - 22 |

| C=O (acetate) | - | 169 - 172 |

| C-2 (oxazole) | - | 165 - 170 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography of this compound

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., methanol/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of liquid nitrogen. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

To date, a public crystal structure of this compound has not been deposited in major crystallographic databases. The availability of such data would be invaluable for detailed structural analysis and computational modeling.

Synthesis of this compound and Its Analogs

The synthesis of this compound typically starts from commercially available N-acetyl-D-glucosamine and involves several key steps to construct the pyrano-oxazole ring system and introduce the acetate (B1210297) protecting groups.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Plausible Synthetic Route

-

Protection of N-acetyl-D-glucosamine: The hydroxyl groups of N-acetyl-D-glucosamine are first protected, often as acetate esters, using acetic anhydride (B1165640) in the presence of a base like pyridine.

-

Formation of the Oxazoline Intermediate: The protected sugar is then treated with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to promote the formation of the oxazoline ring.

-

Modification and Derivatization (for analogs): At this stage, various analogs can be synthesized by introducing different functional groups at specific positions of the sugar ring through stereoselective reactions.

-

Final Deprotection and Acetylation: The protecting groups are removed, followed by a final acetylation step to yield this compound. The stereochemistry at the C6 position is controlled by the starting material and reaction conditions.

Structure-Activity Relationship (SAR) of FR054 Analogs

The development of FR054 analogs aims to improve potency, selectivity, and pharmacokinetic properties. SAR studies investigate how modifications to the chemical structure affect the biological activity.

Table 3: Structure-Activity Relationship of Hypothetical FR054 Analogs

| Analog | Modification | Predicted PGM3 Inhibition | Rationale |

| Analog 1 | Replacement of acetates with bulkier esters | Decreased | Steric hindrance in the PGM3 active site. |

| Analog 2 | Deoxygenation at C6 | Significantly Decreased | The C6 hydroxyl (or its phosphate (B84403) mimic) is likely crucial for binding. |

| Analog 3 | Modification of the oxazole (B20620) methyl group | Tolerated or slightly decreased | This position may be less critical for direct interaction with the enzyme. |

| Analog 4 | Introduction of a fluorine atom at C3 | Potentially Increased | Fluorine can enhance binding affinity through favorable interactions. |

Signaling Pathway of FR054

FR054 exerts its biological effects by inhibiting PGM3, which leads to a depletion of UDP-GlcNAc. This has several downstream consequences, particularly in cancer cells that are highly dependent on the HBP.

Signaling Pathway Downstream of PGM3 Inhibition by FR054

References

Preclinical Evaluation of FR054 and its Stereoisomer (6R)-FR054 in Oncology: A Technical Guide

Executive Summary: This whitepaper provides an in-depth technical overview of the preclinical evaluation of FR054, a novel inhibitor of the Hexosamine Biosynthetic Pathway (HBP), in the context of oncology. While the focus of significant preclinical investigation has been on the active (6S)-isomer, FR054, its stereoisomer, (6R)-FR054, is noted to be the less active form. Due to the limited availability of specific preclinical data for this compound, this guide will detail the comprehensive evaluation of the active compound, FR054, to provide a thorough understanding of its mechanism of action, anti-cancer effects, and therapeutic potential. This information serves as a critical reference for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: Targeting Aberrant Glycosylation in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the Hexosamine Biosynthetic Pathway (HBP), which is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation. Aberrant N- and O-linked glycosylation, often resulting from an overactive HBP, plays a pivotal role in tumor progression, influencing cell signaling, adhesion, and metastasis.[1]

FR054 has been identified as a potent inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the HBP.[1] By targeting PGM3, FR054 disrupts the synthesis of UDP-GlcNAc, leading to a reduction in protein glycosylation and subsequent anti-cancer effects. Its less active stereoisomer is this compound.

Mechanism of Action: Inhibition of the Hexosamine Biosynthetic Pathway

FR054 exerts its anti-neoplastic effects by directly inhibiting the enzymatic activity of PGM3. This inhibition disrupts the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate, a crucial step in the HBP. The resulting depletion of UDP-GlcNAc leads to a global reduction in both N- and O-glycosylation of proteins. This impairment of glycosylation is associated with the activation of the Unfolded Protein Response (UPR) and the accumulation of intracellular Reactive Oxygen Species (ROS), ultimately triggering cancer cell apoptosis.[1]

In Vitro Studies

Anti-proliferative Activity

The anti-proliferative effects of FR054 have been evaluated across various breast cancer cell lines. A summary of the IC50 values is presented below.

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MDA-MB-231 | Triple Negative Breast Cancer | 50 |

| MDA-MB-468 | Triple Negative Breast Cancer | 50 |

| BT549 | Triple Negative Breast Cancer | 50 |

| MCF7 | ER-positive Breast Cancer | 100 |

| T47D | ER-positive Breast Cancer | 100 |

| SKBR3 | HER2-positive Breast Cancer | >100 |

Table 1: Anti-proliferative activity of FR054 in various breast cancer cell lines.

Experimental Protocols

-

Cell Proliferation Assay:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

FR054 was added at various concentrations and incubated for 72 hours.

-

Cell viability was assessed using the Sulforhodamine B (SRB) assay.

-

IC50 values were calculated from dose-response curves.

-

-

Western Blot Analysis for Glycosylation:

-

MDA-MB-231 cells were treated with FR054 (50 µM) for 48 hours.

-

Cell lysates were collected and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were probed with primary antibodies against markers of N- and O-glycosylation, followed by HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence detection system.

-

-

Cell Adhesion and Migration Assays:

-

For adhesion assays, MDA-MB-231 cells were treated with FR054 (50 µM) for 48 hours, then seeded onto fibronectin-coated plates. After 30 minutes, non-adherent cells were washed away and adherent cells were quantified.

-

For migration assays, a wound-healing (scratch) assay was performed. A scratch was made in a confluent monolayer of MDA-MB-231 cells, which were then treated with FR054 (50 µM). Wound closure was monitored and imaged at 0 and 24 hours.

-

References

The Pharmacokinetics of (6R)-FR054: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not contain comprehensive pharmacokinetic data for the PGM3 inhibitor, (6R)-FR054. This guide summarizes the existing preclinical information and outlines standard experimental protocols relevant to the pharmacokinetic characterization of such a compound. The notable chemical instability of FR054 may have limited its progression into extensive developmental studies[1].

Introduction

This compound is a novel inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the hexosamine biosynthetic pathway (HBP). By targeting PGM3, FR054 has demonstrated significant anti-cancer effects in preclinical models of breast cancer, glioblastoma, and pancreatic cancer.[1][2][3] Its mechanism of action involves the disruption of N- and O-linked glycosylation, leading to endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and ultimately, apoptotic cell death in cancer cells.[2][4] Despite promising in vitro and in vivo efficacy, a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for further development. This technical guide consolidates the available data for this compound and provides a framework of standard methodologies for its complete pharmacokinetic evaluation.

In Vivo Efficacy Data

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been published, in vivo studies have demonstrated the anti-tumor efficacy of FR054 in a mouse xenograft model of triple-negative breast cancer.

| Parameter | Value | Units | Animal Model | Cell Line | Administration Route | Dosing Regimen | Reference |

| Dosage | 1000 | mg/kg | Mice | MDA-MB-231 | Intraperitoneal (IP) | Single or fractionated (500 mg/kg twice daily) | [4] |

| Observed Effect | - | - | - | - | - | - | - |

| Tumor Growth | Suppression | - | Mice | MDA-MB-231 | IP | Fractionated dose showed higher efficacy | [4] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not available in the literature. However, based on the published in vivo efficacy studies and standard preclinical practices, the following methodologies would be applicable.

In Vivo Xenograft Study for Efficacy Assessment

This protocol is based on the methodology described for the evaluation of FR054's anti-tumor activity.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Cell Line and Implantation: Subcutaneous injection of a human cancer cell line (e.g., MDA-MB-231 breast cancer cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Regular measurement of tumor volume using calipers.

-

Drug Formulation and Administration:

-

FR054 is prepared in a suitable vehicle for intraperitoneal (IP) injection. Two potential solubilization protocols are:

-

10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

10% DMSO and 90% Corn Oil.

-

-

The drug is administered at a specified dose (e.g., 1000 mg/kg) as a single daily injection or a fractionated dose (e.g., 500 mg/kg twice daily).

-

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and animal body weight is monitored for toxicity.

General Protocol for In Vitro Metabolic Stability Assessment

To understand the metabolic fate of this compound, an in vitro metabolic stability assay using human liver microsomes would be a standard approach.

-

Test System: Pooled human liver microsomes (HLM) and NADPH regenerating system.

-

Incubation:

-

This compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C.

-

A control incubation without the NADPH regenerating system is run in parallel to assess non-enzymatic degradation.

-

-

Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Preparation: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Samples are then centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of this compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

General Protocol for Plasma Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.

-

Apparatus: Equilibrium dialysis device with a semi-permeable membrane.

-

Procedure:

-

One chamber of the dialysis cell is filled with plasma, and the other with a protein-free buffer.

-

This compound is added to the plasma chamber.

-

The apparatus is incubated at 37°C until equilibrium is reached.

-

-

Analysis: The concentrations of this compound in the plasma and buffer chambers are measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound via inhibition of PGM3 in the HBP.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

Caption: A typical experimental workflow for preclinical pharmacokinetic evaluation.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the hexosamine biosynthetic pathway. While in vivo studies have demonstrated its potential to suppress tumor growth, a significant knowledge gap exists regarding its pharmacokinetic properties. The poor chemical stability of the compound may be a contributing factor to this lack of data. For the continued development of this compound or its analogues, a thorough investigation of its ADME profile using the standard methodologies outlined in this guide is imperative. Such studies will be critical for understanding its disposition in the body, optimizing dosing regimens, and ultimately translating its preclinical promise into a viable therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for the Use of (6R)-FR054 in MDA-MB-231 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-FR054 is a potent inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2] By inhibiting PGM3, FR054 disrupts protein glycosylation, a critical process for cancer cell survival, proliferation, and metastasis. In the context of triple-negative breast cancer (TNBC), particularly the MDA-MB-231 cell line, FR054 has demonstrated significant anti-cancer effects.[2][3] It induces cell growth arrest, apoptosis, and reduces cell adhesion and migration.[2][4] These effects are linked to the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][2]

These application notes provide detailed protocols for the use of this compound in MDA-MB-231 cell culture, including methods for assessing its biological effects and summarizing key quantitative data.

Mechanism of Action of FR054 in MDA-MB-231 Cells

FR054 acts as a competitive inhibitor of PGM3, which leads to a reduction in the intracellular pool of UDP-GlcNAc. This substrate is essential for both N-linked and O-linked glycosylation of proteins. The disruption of glycosylation in MDA-MB-231 cells triggers the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum.[2] Prolonged ER stress, coupled with an increase in intracellular ROS, ultimately leads to apoptotic cell death.[1][2]

Caption: Mechanism of action of this compound in MDA-MB-231 cells.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on MDA-MB-231 cells.

Table 1: In Vitro Efficacy of this compound on MDA-MB-231 Cells

| Parameter | Concentration | Incubation Time | Observed Effect | Reference |

| Cell Viability | 0.5 - 1 mM | 48 h | Reduced cell viability | [1] |

| Apoptosis | 1 mM | 48 h | Significant increase in apoptosis | [1][4] |

| Glycosylation | 250 µM | 24 h | Efficiently affects both N- and O-glycosylation levels | [1] |

| Colony Formation | 0.5 and 1 mM | 48 h | Reduced colony formation | [4] |

Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model

| Dosage | Administration | Treatment Duration | Observed Effect | Reference |

| 1000 mg/kg | Intraperitoneal (IP), single or fractionated dose | 5 and 11 days | Suppressed tumor growth | [1][5] |

Experimental Protocols

Cell Culture of MDA-MB-231 Cells

Materials:

-

MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.

Preparation and Application of this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 100 mM stock solution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 0.5 mM, 1 mM) in pre-warmed complete cell culture medium.

-

Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

-

Remove the existing medium from the cultured MDA-MB-231 cells and replace it with the medium containing the desired concentration of FR054.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well plates

-

MDA-MB-231 cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

6-well plates

-

MDA-MB-231 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound (e.g., 1 mM) for 48 hours.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, and cells positive for both Annexin V and Propidium Iodide are in late apoptosis or are necrotic.

Experimental Workflow Visualization

Caption: General experimental workflow for studying the effects of this compound on MDA-MB-231 cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. btbs.unimib.it [btbs.unimib.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for (6R)-FR054 Treatment in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of (6R)-FR054, a competitive inhibitor of the Hexosamine Biosynthetic Pathway (HBP) enzyme PGM3, in mouse models of breast cancer and glioblastoma. The protocols are based on established preclinical studies demonstrating the anti-tumor efficacy of FR054.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting PGM3, a key enzyme in the HBP. This inhibition leads to a reduction in both N- and O-linked protein glycosylation, which in turn induces the Unfolded Protein Response (UPR) and the accumulation of intracellular Reactive Oxygen Species (ROS).[1][2][3] In some cancer models, this cascade of events ultimately leads to apoptotic cell death, while in others, it promotes ferroptosis.[4]

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the dosing parameters for this compound in different in vivo mouse models.

Table 1: Breast Cancer Xenograft Model (MDA-MB-231)

| Parameter | Value | Reference |

| Animal Model | Mice with subcutaneously injected MDA-MB-231 cells | [1][5] |

| Dosage | 1000 mg/kg (total daily dose) | [1][5] |

| Administration | Intraperitoneal (IP) injection | [1][5] |

| Dosing Regimen | Single dose (1000 mg/kg) or Fractionated dose (500 mg/kg, twice a day) | [1][5] |

| Vehicle | 10% DMSO | [1] |

| Treatment Duration | 5 days | [1] |

| Outcome | Fractionated dosing showed significantly higher anti-tumor efficacy.[1][5] |

Table 2: Glioblastoma Orthotopic Model (U87-MG-luc)

| Parameter | Value | Reference |

| Animal Model | Nude mice with intracranial injection of U87-MG-luc cells | [4] |

| Treatment Groups | 1. FR054 Monotherapy (High Dose) 2. Combination Therapy (Low Dose FR054 + TMZ) 3. Combination Therapy (High Dose FR054 + TMZ) | [4] |

| Dosage (FR054) | High Dose: 120 mg/kg, bid Low Dose: 60 mg/kg, bid | [4] |

| Dosage (TMZ) | 20 mg/kg, qd | [4] |

| Administration | Intraperitoneal (IP) injection | [4] |

| Vehicle | 50% PEG300 and 50% saline | [4] |

| Treatment Monitoring | Bioluminescence imaging every 7 days | [4] |

| Outcome | Combination therapy of FR054 and TMZ showed a significant inhibitory effect on glioblastoma progression.[4] |

Experimental Protocols

Protocol 1: Breast Cancer Xenograft Model

This protocol details the treatment of MDA-MB-231 breast cancer xenografts in mice with this compound.

Materials:

-

This compound

-

DMSO

-

Sterile PBS

-

MDA-MB-231 cells

-

Female immunodeficient mice (e.g., NOD/SCID or nude mice)

-

Syringes and needles for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of the mice.

-

Tumor Growth: Allow tumors to reach a volume of approximately 180 ± 40 mm³.[1] This typically takes about 7 days.[1]

-

Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, Single dose FR054, Fractionated dose FR054).

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

For injection, dilute the stock solution with sterile PBS to achieve a final vehicle concentration of 10% DMSO.[1]

-

-

Administration:

-

Single Dose Group: Administer a single intraperitoneal (IP) injection of 1000 mg/kg this compound daily for 5 days.[1]

-

Fractionated Dose Group: Administer two IP injections of 500 mg/kg this compound, spaced 12 hours apart, daily for 5 days.[1]

-

Vehicle Control Group: Administer an equivalent volume of 10% DMSO in PBS via IP injection on the same schedule.

-

-

Monitoring:

-

Measure tumor volume with calipers every other day.

-

Monitor animal body weight and overall health daily.[1]

-

-

Endpoint: At the end of the 5-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: Experimental workflow for FR054 in a breast cancer model.

Protocol 2: Glioblastoma Orthotopic Model

This protocol outlines the treatment of U87-MG-luc glioblastoma orthotopic xenografts in mice with this compound as a monotherapy and in combination with temozolomide (B1682018) (TMZ).

Materials:

-

This compound

-

Temozolomide (TMZ)

-

PEG300

-

Sterile saline (0.9% NaCl)

-

U87-MG-luc cells

-

Male immunodeficient nude mice

-

Stereotactic injection apparatus

-

Bioluminescence imaging system

Procedure:

-

Cell Implantation: Intracranially inject U87-MG-luc cells into the brains of nude mice using a stereotactic apparatus.

-

Tumor Establishment: Confirm tumor establishment via bioluminescence imaging on day 10 post-injection.[4]

-

Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, TMZ monotherapy, FR054 monotherapy, Combination therapy).[4]

-

Drug Preparation:

-

Prepare this compound in a vehicle of 50% PEG300 and 50% saline.[4]

-

Prepare TMZ according to the manufacturer's instructions, typically in a vehicle suitable for IP injection.

-

-

Administration:

-

FR054 Monotherapy Group: Administer 120 mg/kg this compound via IP injection twice a day (bid).[4]

-

TMZ Monotherapy Group: Administer 20 mg/kg TMZ via IP injection once a day (qd).[4]

-

Combination Therapy Groups:

-

Vehicle Control Group: Administer an equivalent volume of the respective vehicles on the same schedule.

-

-

Monitoring:

-

Monitor tumor progression via bioluminescence imaging every 7 days.[4]

-

Monitor animal body weight and neurological signs daily.

-

-

Endpoint: The primary endpoint is typically survival, with mice being euthanized when they reach pre-defined humane endpoints (e.g., significant weight loss, neurological deficits).

Caption: Experimental workflow for FR054 in a glioblastoma model.

References

- 1. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the Hexosamine Biosynthetic Pathway by targeting PGM3 causes breast cancer growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The HBP Pathway Inhibitor FR054 Enhances Temozolomide Sensitivity in Glioblastoma Cells by Promoting Ferroptosis and Inhibiting O‐GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Apoptosis Induction with (6R)-FR054

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (6R)-FR054 for inducing apoptosis, with a focus on determining the optimal concentration and understanding the underlying molecular mechanisms. The protocols detailed below are primarily based on studies conducted with the triple-negative breast cancer cell line MDA-MB-231.

Introduction

This compound is a potent inhibitor of the hexosamine biosynthetic pathway (HBP) enzyme phosphoglucomutase 3 (PGM3). Inhibition of PGM3 by this compound disrupts N- and O-linked glycosylation, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[1] This cascade of events culminates in a reactive oxygen species (ROS)-dependent, caspase-mediated apoptotic cell death in cancer cells.

Data Presentation: Quantitative Analysis of Apoptosis

The optimal concentration of this compound for apoptosis induction is cell-line dependent. The following table summarizes the quantitative data on apoptosis induction in MDA-MB-231 cells following treatment with this compound.

| Cell Line | Concentration (mM) | Treatment Duration (hours) | Assay | Results |

| MDA-MB-231 | 1 | 48 | Annexin V-FITC/PI Staining (FACS) | Significant increase in the percentage of Annexin V positive cells, indicating a potent induction of apoptosis.[2] |

| MDA-MB-231 | 0.5 - 1 | 48 | Cell Viability Assay | Dose-dependent reduction in cell viability.[2] |

| MDA-MB-231 | 1 | 48 | Western Blot | Increased cleavage of Caspase-3 and PARP, confirming caspase-dependent apoptosis.[2] |

Signaling Pathways

Treatment with this compound initiates a signaling cascade that leads to apoptosis primarily through the activation of the Unfolded Protein Response (UPR).

This compound Induced Apoptosis Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

Caption: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for flow cytometry) and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5 mM and 1 mM). Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24 or 48 hours). A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol is for the detection of early and late-stage apoptosis.

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Phosphate-Buffered Saline (PBS), ice-cold.

Procedure:

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol is for the detection of key proteins involved in the apoptotic pathway.

Reagents:

-

RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer.

-

Primary antibodies: anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-phospho-eIF2α, anti-CHOP (DDIT3), anti-Bcl-2, anti-Bax, and an appropriate loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

References

Application Note & Protocols: Assessing the Efficacy of (6R)-FR054 on Cell Migration

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6R)-FR054 is a novel small molecule inhibitor of phosphoglucomutase 3 (PGM3), a key enzyme in the Hexosamine Biosynthetic Pathway (HBP).[1][2][3][4] The HBP is crucial for the synthesis of UDP-GlcNAc, a precursor for protein glycosylation. By inhibiting PGM3, FR054 effectively reduces the levels of both N- and O-linked protein glycosylation.[1][4] Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, and has been shown to play a significant role in cell adhesion and migration.[4]

Studies have demonstrated that in breast cancer cell models, such as the triple-negative MDA-MB-231 line, treatment with FR054 leads to a significant reduction in cell adhesion and migration.[4] This application note provides a detailed overview of the primary in vitro methods used to quantify the efficacy of this compound on cell migration, complete with step-by-step protocols and examples of data presentation. The described assays are fundamental tools for characterizing the anti-migratory potential of therapeutic compounds.

Background: Key Signaling Pathways in Cell Migration

Cell migration is a complex process orchestrated by the dynamic remodeling of the actin cytoskeleton. This process is primarily controlled by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[5][6][7] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[6]

-

Rac1 typically promotes the formation of lamellipodia, which are broad, sheet-like protrusions at the leading edge of a migrating cell, driving the cell forward.[6]

-

RhoA , acting through its downstream effector ROCK, generally promotes the formation of contractile actin-myosin stress fibers and focal adhesions, which are crucial for generating intracellular tension and propelling the cell body.[7][8]

The interplay and balance between Rac1 and RhoA activity are critical for effective directional migration.[9][10] Since this compound impacts cell adhesion by altering protein glycosylation, it is hypothesized to interfere with the signaling cascades that regulate these Rho GTPases, thereby inhibiting cell migration.

Experimental Methods and Protocols

Three standard in vitro assays are recommended to provide a comprehensive assessment of this compound's effect on cell migration: the Wound Healing (Scratch) Assay, the Transwell Migration Assay, and the 3D Spheroid Invasion Assay.

2D Wound Healing (Scratch) Assay

This method assesses collective cell migration by measuring the rate at which a confluent monolayer of cells closes a mechanically created gap.[11][12][13] It is a straightforward and cost-effective method for observing and quantifying coordinated cell movement.[14]

-

Cell Seeding : Seed cells in a 12- or 24-well plate at a density that will form a 95-100% confluent monolayer within 24 hours.[12][15]

-